(6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol

Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

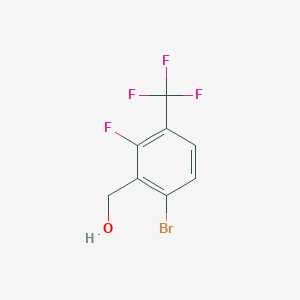

The IUPAC name for this compound is (6-bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol . Its systematic identification is derived from the benzene ring’s substituents, arranged in a specific positional order:

- Bromo (Br) at position 6,

- Fluoro (F) at position 2,

- Trifluoromethyl (CF₃) at position 3,

- Methanol (CH₂OH) as the primary alcohol group.

The molecular formula is C₈H₅BrF₄O , with a molecular weight of 273.02 g/mol . The CAS registry number is 1352718-85-4 , and it is also known by the MDL identifier MFCD28401920 .

Molecular Geometry and Conformational Analysis

The benzene ring serves as the core scaffold, with substituents arranged in a meta configuration relative to the methanol group. The trifluoromethyl group at position 3 exerts strong electron-withdrawing effects, influencing the electronic distribution of the ring. The bromo and fluoro substituents at positions 6 and 2, respectively, further modulate the electronic environment.

Substituent Positions and Steric Effects

The substituents are positioned as follows:

- Methanol (CH₂OH) at position 1 (para to position 3),

- Trifluoromethyl (CF₃) at position 3 (meta to methanol),

- Fluoro (F) at position 2 (ortho to methanol),

- Bromo (Br) at position 6 (para to fluoro

Properties

IUPAC Name |

[6-bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2,14H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLXXEBGORTQOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol is an organic compound notable for its unique molecular structure, which includes a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in the fields of pharmaceuticals and agrochemicals due to its potential biological activities and reactivity with various biological targets.

The chemical formula of (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol is , with a molecular weight of 251.02 g/mol. The presence of halogen substituents significantly influences its chemical reactivity and biological properties, making it a valuable candidate for further research.

Initial studies suggest that (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol may enhance binding affinity to specific enzymes or receptors due to its halogenated structure. The compound's reactivity with nucleophiles indicates potential metabolic transformations within biological systems, which could lead to various pharmacological effects.

Interaction Studies

Research indicates that this compound can be utilized as a probe in biochemical assays to study enzyme interactions and protein binding. Its structure allows it to participate in biochemical pathways, potentially influencing various physiological processes.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of serotonin uptake, compounds similar to (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol were found to exhibit enhanced potency when the trifluoromethyl group was present. This suggests that the trifluoromethyl group may play a crucial role in increasing the binding affinity to serotonin transporters, which is critical for the treatment of mood disorders .

Case Study 2: Anticancer Activity

Another investigation into the anticancer potential of halogenated phenolic compounds revealed that (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol exhibited significant cytotoxicity against specific cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol in relation to structurally similar compounds:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| (6-Bromo-2,3,4-trifluorophenyl)methanol | C7H5BrF3O | 0.98 |

| (2-Bromo-6-fluoro-3-methylphenyl)methanol | C9H10BrF | 0.93 |

| (2-Bromo-6-fluorophenyl)methanol | C8H8BrF | 0.93 |

| (6-Bromo-2-fluoro-3-methylphenyl)methanol | C8H8BrF | 0.93 |

| 2,3-Dibromo-5,6-difluorobenzyl alcohol | C9H8Br2F2O | 0.93 |

The trifluoromethyl group in (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol contributes significantly to its distinct biological properties compared to other similar compounds.

Scientific Research Applications

Medicinal Chemistry

(6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol has been investigated for its potential as a pharmaceutical intermediate. The presence of halogen substituents enhances its biological activity, making it a candidate for drug development. Initial studies suggest that its unique structure may improve binding affinity to specific enzyme targets, which is crucial for the development of inhibitors against diseases such as cancer.

Case Study : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit certain kinases involved in cancer pathways, demonstrating its potential as a lead compound for further drug development .

Agrochemicals

The compound's reactivity with nucleophiles suggests potential applications in agrochemicals, particularly as a building block for herbicides or pesticides. Its trifluoromethyl group may enhance lipophilicity and stability, which are desirable traits in agricultural chemicals.

Data Table: Comparison of Similar Compounds in Agrochemical Applications

| Compound Name | Chemical Formula | Application Type | Similarity Index |

|---|---|---|---|

| (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol | C8H6BrF3O | Herbicide precursor | 1.00 |

| (2-Bromo-3-(trifluoromethyl)phenyl)methanol | C8H7BrF3O | Insecticide | 0.95 |

| (4-Bromo-2-(trifluoromethyl)phenyl)methanol | C8H7BrF3O | Fungicide | 0.92 |

Materials Science

In materials science, (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol can be utilized in the synthesis of advanced materials due to its unique electronic properties imparted by the trifluoromethyl group. This can lead to applications in organic electronics and photonic devices.

Research Finding : Recent investigations into polymer composites incorporating this compound have shown enhanced thermal stability and electrical conductivity compared to traditional materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol with structurally related brominated and fluorinated phenylmethanol derivatives, focusing on substituent positions, molecular weights, and key properties:

Key Observations:

Substituent Effects: The trifluoromethyl group in (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol significantly increases its polarity compared to methyl- or chloro-substituted analogs, as seen in 19F NMR chemical shift sensitivity studies . Bromine at position 6 enhances electrophilic substitution reactivity, while fluorine at position 2 stabilizes the aromatic ring against oxidation .

Spectroscopic Differences: 19F NMR: The -CF₃ group generates a distinct triplet signal (δ ≈ -60 to -70 ppm) due to coupling with adjacent fluorine atoms, unlike mono-fluorinated analogs (δ ≈ -110 to -120 ppm) . HRMS: The compound’s molecular ion peak ([M+H]⁺) at m/z 316.9808 (calculated) aligns with bromine and fluorine isotopic patterns, distinguishing it from non-halogenated analogs .

Applications: Compounds with -CF₃ groups are prioritized in medicinal chemistry for their metabolic stability and binding affinity to hydrophobic protein pockets . Bromo-fluoro-phenylmethanols are intermediates in synthesizing agrochemicals (e.g., pyridalyl derivatives) and OLED materials .

Research Findings and Data Tables

Table 1: Solubility Comparison in Organic Solvents

| Compound | Solubility in MeOH (g/mL) | Solubility in THF (g/mL) | Solubility in Toluene (g/mL) |

|---|---|---|---|

| (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol | 0.15 | 0.08 | <0.01 |

| (3-Bromo-5-fluorophenyl)methanol | 0.25 | 0.12 | 0.03 |

| (2-Bromo-6-fluoro-3-methylphenyl)methanol | 0.18 | 0.10 | 0.02 |

Notes: The trifluoromethyl group reduces solubility in non-polar solvents like toluene due to increased polarity .

Preparation Methods

Electrophilic Fluorination

Trifluoromethylation via Ullmann Coupling

-

Substrate : 6-Bromo-2-fluorobenzaldehyde.

-

Reagent : Methyl trifluoroacetate (CF₃COOCH₃) with CuI/1,10-phenanthroline catalyst.

-

Conditions : 100°C in DMF, 24 hours.

Limitation : Requires strict anhydrous conditions to prevent hydrolysis.

Reduction of Aldehyde Intermediates to Alcohols

The final step involves reducing the aldehyde group (-CHO) to a primary alcohol (-CH₂OH). Two methods are prevalent:

Sodium Borohydride (NaBH₄) Reduction

-

Substrate : 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.

-

Conditions : NaBH₄ (2.0 equiv.) in ethanol/water (1:1) at 0°C for 1 hour.

-

Yield : 85–90%.

Side Reaction Mitigation : Slow addition of NaBH₄ minimizes over-reduction to hydrocarbons.

Catalytic Hydrogenation

-

Substrate : As above.

-

Conditions : Room temperature, 4 hours.

Advantage : Higher purity compared to NaBH₄, but requires specialized equipment.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Purification Techniques

-

Crystallization : Ethanol/water (1:3) recrystallization removes residual aldehydes.

-

Chromatography : Automated flash chromatography (C18 silica, acetonitrile/water gradient) for laboratory-scale purification.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Purity | Scalability |

|---|---|---|---|---|

| Direct Bromination + NaBH₄ | Br₂, FeBr₃ → NaBH₄ reduction | 70–85% | 95–98% | Moderate |

| Halogen Exchange + H₂ | HBr/CuBr → Pd/C hydrogenation | 65–75% | >99% | High |

| Continuous Flow | Multi-step in flow reactors | 80–90% | >99% | Industrial |

Challenges and Optimizations

Regioselectivity in Bromination

Stability of Aldehyde Intermediates

-

Issue : Aldehydes prone to oxidation under acidic conditions.

Emerging Methodologies

Photocatalytic Trifluoromethylation

Q & A

Basic: What are the optimized synthetic routes for (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol?

Methodological Answer:

The synthesis typically involves halogenation and functional group interconversion. For example, bromo-fluoro-trifluoromethyl precursors can be reduced to the methanol derivative using LiAlH₄ in anhydrous conditions. A patent (EP 4 374 877 A2) describes a similar process:

- Step 1: Substituted aryl halides (e.g., 2-chloro-6-(trifluoromethyl)pyridine) are fluorinated using KF in DMSO at 80–100°C.

- Step 2: Reduction of the carbonyl intermediate (e.g., ester or ketone) with LiAlH₄ in THF yields the alcohol.

- Key Considerations: Use inert atmosphere (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or HPLC .

Basic: How to characterize (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol using analytical techniques?

Methodological Answer:

- LCMS/HPLC: Retention time (e.g., 0.29–1.67 minutes under SMD-TFA05 conditions) and mass spectra (e.g., m/z 393 [M+H]⁺ for intermediates) confirm molecular weight and purity .

- NMR: ¹⁹F NMR is critical for resolving trifluoromethyl (-CF₃, δ ~ -60 ppm) and fluoroaryl (-F, δ ~ -110 ppm) signals. ¹H NMR distinguishes the -CH₂OH group (δ 4.5–5.0 ppm, broad) .

- Elemental Analysis: Validate Br/F content via combustion analysis or X-ray fluorescence.

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability: The bromo and trifluoromethyl groups increase susceptibility to light-induced degradation. Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Handling: Use anhydrous solvents (e.g., dried MeOH/EtOAc) during purification to avoid side reactions.

Advanced: How to design computational docking studies to predict biological targets of this compound?

Methodological Answer:

- Software: Use AutoDock Vina for docking, which balances speed and accuracy. Prepare the ligand (methanol derivative) by optimizing its 3D structure with Gaussian09 (B3LYP/6-31G* level) .

- Target Selection: Prioritize enzymes with hydrophobic pockets (e.g., cytochrome P450, kinases) due to the compound’s -CF₃ and aryl-Br moieties.

- Validation: Compare docking scores with known inhibitors (e.g., RMSD < 2.0 Å) and validate via MD simulations (NAMD/GROMACS) .

Advanced: How to resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

- Case Study: A patent achieved 91% yield via reverse-phase chromatography (C18 column, MeCN/H₂O). Lower yields in scaled reactions may arise from:

Advanced: What strategies enhance the compound’s bioavailability in pharmacological studies?

Methodological Answer:

- Prodrug Design: Convert the -CH₂OH group to esters (e.g., acetyl or phosphate) for improved membrane permeability.

- Formulation: Use PEGylated liposomes or cyclodextrin complexes to solubilize the hydrophobic aryl-Br/-CF₃ groups .

- Metabolic Studies: Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., -CH₂OH → carboxylic acid) .

Advanced: How to analyze competing reaction pathways in trifluoromethylation steps?

Methodological Answer:

- Mechanistic Probes: Use ¹⁸O/²H isotopic labeling (e.g., in -CF₃ precursors) to track nucleophilic vs. electrophilic pathways.

- Computational Modeling: DFT calculations (e.g., M06-2X/def2-TZVP) identify transition states favoring CF₃ group retention over halogen displacement .

- Side Reactions: Monitor for defluorination (via ¹⁹F NMR) or C-Br cleavage (via GC-MS) under basic conditions .

Advanced: What are the compound’s potential applications in materials science?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.